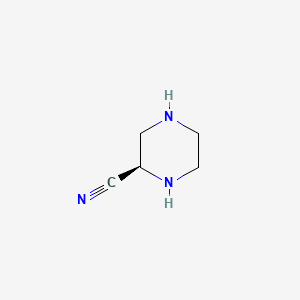

(R)-Piperazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-piperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659966 | |

| Record name | (2R)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217839-54-7 | |

| Record name | (2R)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for (R)-Piperazine-2-carbonitrile: An In-depth Technical Guide

Abstract

(R)-Piperazine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in numerous bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for structural elucidation, purity assessment, and quality control in research and manufacturing settings. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific enantiomer, this document presents a detailed, predicted analysis grounded in established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for its acquisition.

Introduction to this compound and its Spectroscopic Characterization

Piperazine and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of drugs across various therapeutic areas, including antivirals, antibacterials, and anticancer agents.[1] The introduction of a nitrile group and a chiral center at the 2-position, as in this compound, imparts unique chemical properties and biological activities. Accurate structural confirmation and stereochemical integrity are paramount, necessitating the use of a suite of spectroscopic techniques.

This guide delves into the three primary spectroscopic methods for the characterization of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each hydrogen and carbon atom.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula and structural fragments.

The subsequent sections will provide a detailed, predictive analysis of the expected spectra for this compound, rooted in the extensive literature on piperazine derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperazine ring and the N-H protons. The chemical shifts are influenced by the neighboring nitrogen atoms and the electron-withdrawing nitrile group. Due to the chiral center at C2, the protons on the ring are diastereotopic and are expected to show complex splitting patterns. Furthermore, piperazine rings can undergo chair-chair interconversion, which can lead to broadened signals or distinct signals for axial and equatorial protons, depending on the rate of conversion at the analysis temperature.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 3.5 - 3.7 | Doublet of Doublets (dd) | 4-6, 8-10 |

| H-3 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |

| H-3 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |

| H-5 (axial) | 2.7 - 2.9 | Doublet of Triplets (dt) | 12-14, 3-5 |

| H-5 (equatorial) | 3.0 - 3.2 | Doublet of Multiplets (dm) | 12-14 |

| H-6 (axial) | 2.8 - 3.0 | Doublet of Triplets (dt) | 12-14, 3-5 |

| H-6 (equatorial) | 3.1 - 3.3 | Doublet of Multiplets (dm) | 12-14 |

| N1-H, N4-H | 1.5 - 3.0 | Broad Singlet (br s) | - |

Causality behind Predictions: The proton at C2 (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrile group. The remaining methylene protons on the piperazine ring will likely appear as complex multiplets in the 2.7-3.3 ppm range, a region typical for piperazine derivatives.[1][2] The broadness of the N-H signals is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or the solvent.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 45 - 55 |

| C-3 | 40 - 50 |

| C-5 | 40 - 50 |

| C-6 | 40 - 50 |

| C≡N | 115 - 125 |

Causality behind Predictions: The nitrile carbon (C≡N) is expected to appear around 115-125 ppm, which is a characteristic range for this functional group.[7] The piperazine ring carbons are anticipated to resonate in the 40-55 ppm region, consistent with data for other piperazine-containing compounds.[1][8] The carbon bearing the nitrile group (C-2) may be shifted slightly downfield compared to the other ring carbons.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.[6]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans (typically 1024-4096) compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

NMR Experimental Workflow

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H and C-H bonds of the piperazine ring, and the C≡N bond of the nitrile group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| C-H Stretch (aliphatic) | 2950 - 2850 | Medium to Strong |

| C≡N Stretch (nitrile) | 2260 - 2240 | Medium, Sharp |

| N-H Bend (secondary amine) | 1650 - 1550 | Medium |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium |

Causality behind Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp peak in the 3350-3310 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. A key diagnostic peak will be the sharp, medium-intensity absorption for the nitrile C≡N stretch, typically found between 2260 and 2240 cm⁻¹ for saturated nitriles.[9] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-N stretch.[9]

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

IR Spectroscopy Experimental Workflow

Caption: Workflow for ATR-IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₉N₃, which gives a monoisotopic mass of 111.08 Da.[10] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion | Notes |

| 111 | [M]⁺˙ | Molecular ion |

| 84 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 82 | [M - CH₂NH]⁺˙ | Alpha-cleavage |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

| 42 | [C₂H₄N]⁺ | Ring fragmentation |

Causality behind Predictions: The mass spectrum, likely obtained using electron ionization (EI), will show a molecular ion peak at m/z 111. A common fragmentation pathway for piperazine derivatives is the cleavage of the ring.[11] Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation pattern for amines, leading to the loss of radicals. For this specific molecule, the loss of hydrogen cyanide (HCN) from the molecular ion is a plausible fragmentation pathway due to the presence of the nitrile group.

Experimental Protocol for MS Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

-

GC Separation:

-

Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program will be used to separate the analyte from any impurities. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: Set the mass scan range to cover the expected m/z values (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.

-

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectroscopic data for the characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a robust framework for the acquisition of high-quality data. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this important chiral building block in their drug discovery and development endeavors.

References

-

ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine-2-carbonitrile. Retrieved from [Link]

-

Kricheldorf, H. R. (2019). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate. Retrieved from [Link]

-

Zendesk. (2024). View Spectra Data - CAS Product Help. Retrieved from [Link]

-

Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Piperidine-2-carbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Singh, L. S. K. J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). USGS Spectral Library Version 7 Data. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. mdpi.com [mdpi.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendancy of (R)-Piperazine-2-carbonitrile Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Introduction: The Piperazine Scaffold and the Rise of a Privileged Chiral Intermediate

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its frequent positive impact on aqueous solubility and oral bioavailability, have cemented its status as a "privileged scaffold" in drug design.[2] This versatile core is a key structural feature in a wide array of therapeutic agents, from antipsychotics to anticancer drugs.[3][4]

Within this important class of heterocycles, derivatives of (R)-Piperazine-2-carbonitrile have emerged as a particularly valuable and highly sought-after chiral building block. The specific stereochemistry at the 2-position, coupled with the electron-withdrawing nature of the nitrile group, imparts a unique conformational rigidity and reactivity profile. This has proven to be instrumental in the design of highly potent and selective enzyme inhibitors, most notably in the field of metabolic diseases.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of this compound derivatives. We will delve into their synthesis, explore their primary mechanism of action as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their biological evaluation.

The Primary Biological Target: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for the Treatment of Type 2 Diabetes

The vast majority of research into the biological activity of this compound derivatives has centered on their potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV).[5] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[7]

The this compound scaffold has proven to be an ideal pharmacophore for DPP-IV inhibition. The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, leading to potent inhibition.[8] The stereochemistry at the 2-position is crucial for optimal orientation within the active site and for establishing key interactions with surrounding amino acid residues.

Mechanism of Action: A Covalent Interaction

The inhibitory activity of this compound derivatives against DPP-IV is primarily driven by the interaction of the nitrile group with the catalytic triad of the enzyme. The binding can be classified as a reversible covalent interaction. The catalytic triad of DPP-IV consists of Ser630, His740, and Asp708. The nitrile group of the inhibitor is attacked by the hydroxyl group of Ser630, forming a covalent imidate adduct. This interaction is reversible, allowing for a prolonged but not permanent inhibition of the enzyme.

The piperazine ring and its substituents occupy specific pockets within the active site, contributing to the overall binding affinity and selectivity of the compound. For instance, in the case of the approved drug Anagliptin, the pyrazolopyrimidine moiety occupies the S2 extensive subsite, forming important hydrophobic interactions.[4]

Synthesis of the this compound Core

The enantioselective synthesis of the this compound scaffold is a critical step in the development of these potent DPP-IV inhibitors. A common and effective strategy involves starting from a readily available chiral building block, such as L-proline.

Exemplary Synthetic Protocol from L-Proline

The synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a precursor to many DPP-IV inhibitors, provides a clear illustration of the synthetic strategy. While this is a pyrrolidine, the principles of converting a chiral amino acid to a cyanated heterocycle are analogous and have been adapted for piperazine synthesis. A representative patent for the synthesis of Anagliptin outlines a multi-step process starting from L-proline.[1]

Step 1: N-Acylation of L-Proline L-proline is reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amidation The carboxylic acid is then converted to the corresponding primary amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.

Step 3: Dehydration to the Nitrile The primary amide is dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8]

This chiral cyanopyrrolidine intermediate can then be reacted with a suitable diamine segment to construct the piperazine ring, followed by further functionalization to yield the final DPP-IV inhibitor.[1]

Structure-Activity Relationship (SAR) and Data Presentation

The potency and selectivity of this compound derivatives as DPP-IV inhibitors are highly dependent on the nature and position of substituents on the piperazine ring and any appended moieties. Extensive SAR studies have been conducted to optimize the pharmacological profile of these compounds.

A key example is the development of Anagliptin , a potent and selective DPP-IV inhibitor approved for the treatment of type 2 diabetes.[9] The structure of Anagliptin features the this compound core linked to a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety.

| Compound | DPP-IV IC50 (nM) | DPP-8 Selectivity (fold) | DPP-9 Selectivity (fold) | FAP Selectivity (fold) | Reference |

| Anagliptin | 3.4 | >10,000 | >10,000 | >10,000 | [10] |

| Sitagliptin | 19 | >2,600 | >2,600 | >2,600 | [10] |

| Vildagliptin | 62 | >200 | >200 | >200 | [10] |

| Alogliptin | <10 | >10,000 | >10,000 | >10,000 | [11] |

Table 1: Comparative in vitro potency and selectivity of Anagliptin and other gliptins.

The data in Table 1 highlights the exceptional potency and selectivity of Anagliptin, which can be attributed to the optimal fit of its structural components within the DPP-IV active site. The (R)-cyanopiperazine moiety is crucial for the potent inhibition of the enzyme, while the pyrazolopyrimidine group contributes to the high selectivity over other related proteases like DPP-8, DPP-9, and fibroblast activation protein (FAP).[10] This high selectivity is a critical factor in minimizing off-target effects and ensuring a favorable safety profile.

Experimental Protocols for Biological Evaluation

The biological activity of novel this compound derivatives is primarily assessed through in vitro enzyme inhibition assays and subsequent in vivo studies to determine their efficacy and pharmacokinetic properties.

In Vitro DPP-IV Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, human recombinant DPP-IV, and assay buffer.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

-

Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Test compounds formulated for oral administration

-

Glucose solution (2 g/kg)

-

Blood glucose meter and test strips

Procedure:

-

Fast the animals overnight.

-

Administer the test compound or vehicle orally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer a glucose solution orally.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration at each time point.

-

Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.

-

Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the glucose-lowering effect.

Conclusion and Future Perspectives

Derivatives of this compound have firmly established themselves as a critical class of compounds in modern drug discovery, particularly for the treatment of type 2 diabetes. Their ability to act as potent and selective inhibitors of DPP-IV, exemplified by the clinical success of Anagliptin, underscores the value of this chiral scaffold. The synthetic accessibility from readily available chiral precursors and the potential for extensive structure-activity relationship studies make this an attractive area for further research.

Future investigations will likely focus on the application of the this compound core in the design of inhibitors for other enzymes, as well as the development of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of the chemical space around this privileged chiral building block holds immense promise for the discovery of new and improved therapeutic agents.

References

- CN105503878A - Synthesis method of anagliptin - Google P

-

Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - Taylor & Francis Online. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. [Link]

-

Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC - PubMed Central. [Link]

-

Binding modes of different DPP‐4 inhibitors' class... - ResearchGate. [Link]

-

Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview - ResearchGate. [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

-

Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC - NIH. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - Semantic Scholar. [Link]

-

1-[({[1-substituted cyclohexyl] methyl} - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. [Link]

-

Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. [Link]

-

Click Chemistry Building Blocks for Peptide Synthesis Archives - AAPPTEC. [Link]

-

Anagliptin twice-daily regimen improves glycaemic variability in subjects with type 2 diabetes: A double-blind, randomized controlled trial - PubMed. [Link]

-

A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]

-

Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening - ResearchGate. [Link]

-

Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects | Request PDF - ResearchGate. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. [Link]

-

Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - Diva-portal.org. [Link]

-

Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One - Research journals. [Link]

-

Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)-Anap] via an improved strategy: Ring opening of chiral aziridine | Request PDF - ResearchGate. [Link]

-

Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - NIH. [Link]

-

Three different binding modes of interaction of DPP4 inhibitors in the active site of the enzyme. - ResearchGate. [Link]in-the-active-site-of_fig1_303350917)

Sources

- 1. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]

- 2. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 9. 1clickchemistry.com [1clickchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Conformational analysis of monosubstituted piperazines

An In-Depth Technical Guide to the Conformational Analysis of Monosubstituted Piperazines

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its conformational behavior, particularly when substituted, profoundly influences a molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the conformational analysis of monosubstituted piperazines, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the piperazine ring's geometry, the critical axial-equatorial equilibrium of substituents, the key factors that modulate this balance, and the primary analytical techniques used for its characterization. This document moves beyond a simple recitation of facts to explain the causality behind conformational preferences and experimental choices, providing field-proven insights and detailed methodologies.

The Piperazine Ring: A Dynamic Conformational Landscape

The six-membered saturated heterocycle of piperazine is not planar. To minimize angle and torsional strain, it adopts puckered conformations, much like its carbocyclic analogue, cyclohexane.[3] The primary conformations are the chair, boat, and twist-boat forms.[4][5]

-

Chair Conformation: This is the most thermodynamically stable conformation, as it minimizes both steric and torsional strain by staggering all adjacent C-C and C-N bonds.[4][5] In its free state, piperazine predominantly exists in the chair form.[6]

-

Boat and Twist-Boat Conformations: The boat conformation is significantly higher in energy due to eclipsing interactions between hydrogens and a "flagpole" steric clash. The twist-boat is an intermediate energy conformer that serves as a transition state during the ring inversion process, which interconverts the two possible chair conformations.[4][5]

The interconversion between the two chair forms is a dynamic process known as ring flipping. Understanding this equilibrium is the first step in analyzing substituted piperazines.

Caption: Piperazine ring inversion between two chair forms via a twist-boat intermediate.

Monosubstitution: The Critical Axial vs. Equatorial Equilibrium

When a substituent is added to a piperazine ring, it can occupy one of two positions in the stable chair conformation:

-

Axial (ax): The bond to the substituent is parallel to the principal axis of the ring.

-

Equatorial (eq): The bond to the substituent points away from the ring, roughly in the "equator" of the molecule.

Via a ring flip, an axial substituent becomes equatorial, and vice versa. These two conformations are no longer energetically equivalent.[7] In the vast majority of cases, the equatorial conformation is more stable .[8]

This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial atoms (usually hydrogens) on the same side of the ring. These are known as 1,3-diaxial interactions .[8][9] The larger the substituent, the more severe these interactions become, and the stronger the preference for the equatorial position. This energetic preference is often quantified as the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10]

Caption: Axial-equatorial equilibrium in a monosubstituted piperazine.

Modulating Factors: Beyond Simple Sterics

While steric bulk is the primary determinant, several other factors can influence the conformational equilibrium in monosubstituted piperazines, sometimes leading to counterintuitive preferences.

Electronic Effects and Pseudoallylic Strain

The nature of the substituent on the nitrogen atom is critically important. When a nitrogen atom is part of an amide (N-acyl) or connected to an aromatic ring (N-aryl), its lone pair of electrons delocalizes into the adjacent π-system.[11][12] This imparts partial double-bond character to the C-N bond, forcing a more planar geometry around that nitrogen.[11][13]

This planarity introduces a phenomenon known as pseudoallylic strain . For a substituent on the adjacent carbon (C2 position), this strain makes the equatorial position unfavorable. To relieve this strain, the C2-substituent is often forced into the axial position .[12][14] This is a powerful effect, particularly for N-acyl piperazines, and can override the typical steric preference for the equatorial position.[12]

Intramolecular Hydrogen Bonding

If a substituent is capable of acting as a hydrogen bond acceptor (e.g., containing an ether oxygen or a pyridine nitrogen) and is in the axial position, it can form a stabilizing intramolecular hydrogen bond with the axial N-H on the other nitrogen atom. This favorable interaction can increase the population of the axial conformer, and in some cases, make it the preferred conformation.[14]

Data Summary: Conformational Free Energy (ΔG)

The following table provides illustrative energy differences for substituents, highlighting the general preference for the equatorial position in simple substituted systems, analogous to cyclohexane A-values. Note that these values can be significantly altered by the electronic effects described above.

| Substituent (on Carbon) | Typical ΔG (eq -> ax) (kcal/mol) | Primary Influencing Factor |

| -CH₃ (Methyl) | ~1.7 | Steric (1,3-diaxial) |

| -CH₂CH₃ (Ethyl) | ~1.8 | Steric (1,3-diaxial) |

| -C(CH₃)₃ (tert-Butyl) | > 5.0 | Severe Steric Strain |

| -Ph (Phenyl) | ~2.9 | Steric (1,3-diaxial) |

| -OH (Hydroxy) | ~0.5 - 1.0 | Steric / H-bonding |

Values are approximate and serve for comparison, adapted from cyclohexane data.[8][9]

Key Analytical Techniques: A Multi-faceted Approach

No single technique can fully describe the conformational behavior of a molecule. A combination of spectroscopic, crystallographic, and computational methods is required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution.[11][15]

-

Causality: At room temperature, the ring flip of piperazine is often fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this inversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.

-

Key Information:

-

Chemical Shifts (δ): Axial and equatorial protons have distinct chemical environments and therefore different chemical shifts.

-

Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. This can be used to definitively assign axial or equatorial positions.

-

Nuclear Overhauser Effect (NOE): NOE correlations can identify protons that are close in space, providing direct evidence for 1,3-diaxial interactions.

-

-

Trustworthiness (Self-Validation): The combination of chemical shifts, coupling constants, and NOE data provides a highly robust and self-consistent picture of the solution-state conformation.

This experiment is essential for determining the energy barrier (ΔG‡) for ring inversion.

-

Sample Preparation: Dissolve a ~10-20 mg sample in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, Methanol-d₄).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Observe the signals for the piperazine ring protons. As the temperature decreases, broadened signals will resolve into two or more distinct sets of signals corresponding to the individual conformers. The temperature at which the signals merge is the coalescence temperature (Tc).

-

Low-Temperature Spectrum: Continue cooling below Tc until sharp signals for the major and minor conformers are obtained.

-

Data Analysis:

-

Integrate the signals at low temperature to determine the equilibrium constant (K_eq) and calculate ΔG.

-

Use the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange regime to calculate the rate constant (k) and the free energy of activation (ΔG‡) for the inversion process.

-

Caption: Workflow for Variable Temperature (VT) NMR analysis.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.[4][11]

-

Causality: X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular, repeating crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a precise 3D model of the molecule.

-

Key Information: Provides exact bond lengths, bond angles, and torsional angles, confirming the ring conformation (chair, boat) and the substituent's position (axial, equatorial).

-

Trustworthiness (Self-Validation): The quality of the final structure is validated by statistical indicators like the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor indicates a reliable structure. It is crucial to remember this represents the solid-state conformation, which may be influenced by crystal packing forces and might not be the most stable conformer in solution.[16]

-

Crystal Growth (Critical Step): Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[16]

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[11]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell and space group. The atomic positions are initially determined (solved) and then optimized (refined) to best fit the experimental data.

-

Structure Validation and Analysis: The final model is validated, and the geometric parameters are analyzed to determine the conformation.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Computational Modeling

In silico methods are invaluable for predicting and rationalizing conformational preferences.

-

Causality: Quantum mechanical methods like Density Functional Theory (DFT) solve the Schrödinger equation for the molecule to calculate its electronic structure and energy. This allows for the determination of the relative stabilities of different conformers and the energy barriers between them.

-

Key Information: Provides relative energies (ΔE or ΔG) of all possible conformers (axial, equatorial, boat, etc.) and the geometries of transition states.[5][17]

-

Trustworthiness (Self-Validation): The accuracy of computational models is highly dependent on the level of theory and basis set used. It is imperative to benchmark computational results against experimental data (e.g., from NMR or X-ray crystallography) to validate the chosen method.[5][17]

-

Structure Generation: Build the 3D structure of the monosubstituted piperazine. Generate initial guess structures for all relevant conformers (e.g., equatorial-chair, axial-chair).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections for calculating Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative populations and the ΔG for the axial-equatorial equilibrium.

-

Validation (Optional but Recommended): Compare the calculated energy difference and geometry with experimental results from NMR or X-ray crystallography.

Caption: Workflow for Computational Conformational Analysis.

Conclusion

The conformational analysis of monosubstituted piperazines is a cornerstone of modern drug design. While the equatorial position is generally favored for substituents to minimize steric strain, this preference can be modulated or even reversed by subtle electronic effects, such as pseudoallylic strain from N-acyl groups, and the potential for intramolecular hydrogen bonding. A thorough understanding requires a synergistic application of high-resolution NMR spectroscopy to probe solution-state dynamics, X-ray crystallography for a definitive solid-state picture, and computational modeling to provide a theoretical energetic framework. By mastering these principles and techniques, researchers can better predict and control the three-dimensional architecture of piperazine-containing molecules, leading to the rational design of more potent and selective therapeutic agents.

References

-

Title: Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.[4] Source: PMC - NIH URL: [Link]

-

Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.[15] Source: ChemRxiv URL: [Link]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[11] Source: MDPI URL: [Link]

-

Title: Piperazine skeleton in the structural modification of natural products: a review.[18] Source: PMC - NIH URL: [Link]

-

Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.[19] Source: NIH URL: [Link]

-

Title: Monosubstituted Cylcohexanes.[8] Source: MCC Organic Chemistry - Lumen Learning URL: [Link]

-

Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[5] Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.[1] Source: MDPI URL: [Link]

-

Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.[12] Source: NIH URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[2] Source: PubMed Central URL: [Link]

-

Title: Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study.[20] Source: PubMed URL: [Link]

-

Title: Conformational analysis of 2-substituted piperazines.[14] Source: PubMed URL: [Link]

-

Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[13] Source: RSC Publishing URL: [Link]

-

Title: Substituents in cyclohexane can take two positions, axial and equatorial, and the preferred conformation is dictated by stereoelectronic effects.[10] Source: Master Organic Chemistry URL: [Link]

-

Title: pK a values of common substituted piperazines.[21] Source: ResearchGate URL: [Link]

-

Title: 4.7: Conformations of Monosubstituted Cyclohexanes.[9] Source: Chemistry LibreTexts URL: [Link]

-

Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[17] Source: ResearchGate URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.[22] Source: PMC - NIH URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[23] Source: PMC - PubMed Central URL: [Link]

-

Title: Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange.[24] Source: White Rose Research Online URL: [Link]

-

Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[25] Source: Beilstein Journals URL: [Link]

-

Title: Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.[26] Source: NIH URL: [Link]

-

Title: 4.4: Substituted Cyclohexanes.[7] Source: Chemistry LibreTexts URL: [Link]

-

Title: Piperazine - Wikipedia.[6] Source: Wikipedia URL: [Link]

-

Title: Chair and boat shapes for cyclohexane (video).[3] Source: Khan Academy URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 26. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this versatile structural motif is a key component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1] Its prevalence is not coincidental but rather a direct consequence of its unique and tunable physicochemical properties that favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the piperazine moiety's role in drug design, from its fundamental physicochemical advantages and diverse pharmacological applications to detailed synthetic strategies and key experimental evaluation protocols. By synthesizing technical accuracy with field-proven insights, this document serves as an authoritative resource for professionals engaged in the art and science of drug discovery.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold

The widespread adoption of the piperazine ring in drug design is rooted in its inherent structural and electronic characteristics, which medicinal chemists strategically exploit to overcome common drug development hurdles such as poor solubility and bioavailability.[2][3]

Core Physicochemical Properties

The versatile structure of piperazine allows for strategic modification to achieve the desired pharmacological activity.[1][4]

-

Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[5][6] This allows it to be protonated under physiological pH, a crucial feature for forming stable salts which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1][4][7]

-

Solubility and Bioavailability: The polar nature imparted by the two nitrogen atoms often leads to greater water solubility, which is a critical factor in improving oral bioavailability and achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7][8]

-

Structural Rigidity and Conformational Control: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity.[2][7] This pre-organizes the substituents on the nitrogen atoms in a defined spatial orientation, which can be crucial for optimizing interactions with specific binding pockets on a target protein.[2] This semi-rigid nature makes it an excellent linker between different pharmacophoric elements within a molecule.[9][10]

Impact on Pharmacokinetics

The physicochemical properties of the piperazine moiety directly translate into tangible pharmacokinetic advantages:

-

Enhanced Absorption: Improved aqueous solubility often leads to better dissolution in the gastrointestinal tract and, consequently, enhanced absorption.

-

Modulation of Metabolic Stability: While the piperazine ring itself can be a site of metabolism, its substitution patterns can be modified to block or slow down metabolic pathways, thereby improving the drug's half-life. However, it can also introduce metabolic liabilities, which has led to the exploration of bioisosteres.[5]

-

Versatility as a Linker: The 1,4-disubstituted nature of piperazine makes it an ideal linker to connect two different parts of a drug scaffold, influencing the overall conformation and properties of the molecule.[10][11]

Therapeutic Applications and Pharmacological Diversity

The piperazine scaffold is a testament to the concept of "privileged structures" in medicinal chemistry, as it is found in drugs targeting a wide array of biological targets and treating a diverse range of diseases.[12][13][14]

Central Nervous System (CNS) Disorders

Many CNS-active drugs incorporate a piperazine ring, which often plays a crucial role in their interaction with neurotransmitter receptors.[15]

-

Mechanism: A significant number of these drugs modulate serotonin (5-HT) and dopamine (D2) receptors.[1] The piperazine ring can act as a scaffold to correctly position an aryl group for optimal receptor binding.[1]

-

Examples:

-

Olanzapine (Antipsychotic): Used in the treatment of schizophrenia and bipolar disorder, olanzapine features a piperazine ring integrated into its thienobenzodiazepine structure. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (D1-D4) and serotonin (5-HT2A, 5-HT2C) receptors.[4][15][16]

-

Buspirone (Anxiolytic): An anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist.[15]

-

Vortioxetine (Antidepressant): An antidepressant with a multimodal mechanism of action involving serotonin reuptake inhibition and modulation of several serotonin receptors.[15]

-

Signaling Pathway Visualization: Olanzapine's Multi-Receptor Antagonism

Caption: Antagonism of D2 and 5-HT2A receptors by Olanzapine.

Oncology

In cancer therapy, the piperazine scaffold is a key component of many targeted therapies, particularly kinase inhibitors.[1]

-

Mechanism: The piperazine ring frequently serves as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[1]

-

Examples:

-

Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It targets the BCR-Abl fusion protein, c-KIT, and PDGFR.[12][17] The piperazine moiety is crucial for its solubility and binding.

-

Olaparib: A PARP inhibitor used in the treatment of certain types of cancer. Replacing the piperazine ring with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[5][18]

-

Signaling Pathway Visualization: Imatinib's Inhibition of BCR-Abl

Caption: Imatinib competitively inhibits the BCR-Abl kinase.

Infectious and Other Diseases

The pharmacological utility of piperazine extends to a wide range of other therapeutic areas:

-

Antimicrobial: Piperazine derivatives have shown significant activity against bacteria, fungi, and parasites.

-

Antihistamines: Drugs like Cetirizine and Hydroxyzine contain a piperazine core and are used to treat allergies.[19]

-

Anthelmintics: Piperazine citrate is used to treat parasitic worm infections by paralyzing the parasites.[19][20]

-

Antiviral: The scaffold has been explored for the development of antiviral agents.[21]

-

Anti-inflammatory: Certain piperazine derivatives have demonstrated noteworthy anti-inflammatory activity.[22]

Synthetic Strategies for Piperazine Derivatives

The facile synthesis and derivatization of the piperazine ring contribute significantly to its utility in drug discovery. The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and it is widely used for the synthesis of N-arylpiperazines.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

-

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst

-

Phosphine ligand (e.g., XantPhos, BINAP)

-

Base (e.g., NaO-t-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

-

Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

In a separate vial, prepare the catalyst/ligand solution if not using a pre-catalyst, and add it to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

-

N-Alkylation: Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of piperazine, involving the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

-

Materials:

-

Piperazine derivative (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane (DCM), methanol)

-

-

Procedure:

-

Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent.

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent portion-wise to the mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product as necessary, typically by column chromatography.

-

Experimental Evaluation of Piperazine-Containing Drug Candidates

A rigorous evaluation of physicochemical and ADME properties is critical in the development of any new drug candidate. Standardized in vitro assays are essential for obtaining reliable and reproducible data.

Aqueous Solubility Determination (Kinetic Assay)

This assay provides a rapid assessment of a compound's solubility, which is crucial for early-stage drug discovery.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Materials:

-

Test compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring turbidity or light scattering

-

-

Procedure:

-

Prepare serial dilutions of the test compound's DMSO stock solution.

-

Add a small volume of each dilution to the wells of the microplate.

-

Add the aqueous buffer to each well to achieve the final desired concentrations.

-

Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Measure the turbidity of each well using a plate reader.

-

The kinetic solubility is determined as the concentration at which precipitation is first observed.[18][22][23]

-

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

-

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Test compound

-

Phosphate buffer (pH 7.4)

-

NADPH (cofactor)

-

Acetonitrile (for reaction termination)

-

Positive control compounds (e.g., midazolam, dextromethorphan)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a solution of the test compound in the phosphate buffer.

-

Add the liver microsomes to the solution and pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[9]

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance (Clint).[9][14]

-

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption and for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocol: Caco-2 Permeability Assay

-

Materials:

-

Caco-2 cells

-

Permeable Transwell inserts in a multi-well plate

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compound

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]

-

For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) compartment.

-

At specified time points, take samples from the basolateral (lower) compartment.

-

For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment and sample from the apical compartment.

-

Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess active efflux.[7][21][24]

-

Structure-Activity Relationships and Bioisosteric Replacement

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperazine-containing compounds. Modifications are typically made at the N1 and N4 positions. For example, in the development of arylpiperazine-based antipsychotics, the nature and substitution pattern of the aryl group significantly influence the affinity for dopamine and serotonin receptors. Similarly, the substituent on the other nitrogen can be modified to fine-tune properties like lipophilicity and metabolic stability.

Bioisosteric Replacement

While highly advantageous, the piperazine moiety can sometimes introduce undesirable properties, such as metabolic instability or off-target effects. In such cases, bioisosteric replacement is a powerful strategy. Bioisosteres are functional groups with similar steric and electronic properties that can replace the piperazine ring to improve the overall profile of a drug candidate.

Table 1: Physicochemical Properties of Piperazine and Common Bioisosteres

| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |

| Piperazine | (Chemical Structure) | 9.73 | 5.35 | -1.50 | Freely soluble |

| Homopiperazine | (Chemical Structure) | 11.02 (predicted) | - | -0.48 | Soluble |

| 2,6-Diazaspiro[3.3]heptane | (Chemical Structure) | - | - | -0.51 | - |

| 2,5-Diazabicyclo[2.2.1]heptane | (Chemical Structure) | - | - | -0.60 | - |

| Data sourced from multiple references, including[5]. Note: Experimental data for some bioisosteres are not readily available and may require determination. |

The choice of a bioisostere can significantly impact ADME properties. For instance, replacing a piperazine ring can alter metabolic stability, as seen with the development of Olaparib, where a spirodiamine analogue led to reduced cytotoxicity.[5]

The Drug Discovery Workflow and Future Perspectives

The integration of the piperazine scaffold into drug discovery follows a logical, iterative process.

Visualization: General Workflow for Piperazine-Based Drug Discovery

Caption: A streamlined workflow for developing piperazine drugs.

The future of piperazine in drug discovery remains bright. Its synthetic tractability and favorable physicochemical properties ensure its continued use as a privileged scaffold. Emerging areas include its application as a linker in novel modalities like Proteolysis Targeting Chimeras (PROTACs), where its semi-rigid nature can be advantageous.[9] The continued exploration of novel piperazine derivatives and their bioisosteres, guided by a deep understanding of their structure-property relationships, will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

- A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. (n.d.). Benchchem.

- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). Organic Chemistry Research.

- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

- Imatinib: Basic Results. (2017, July 27). Oncohema Key.

- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). European Journal of Medicinal Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). Mini-Reviews in Medicinal Chemistry.

- An evolving role of piperazine moieties in drug design and discovery. (2018). Mini-Reviews in Medicinal Chemistry.

- Olanzapine and its Working Mechanism. (n.d.). Hilaris Publisher.

- Olanzapine. (2023). In StatPearls.

- Metabolic stability in liver microsomes. (n.d.). Mercell.

- Imatinib in Chronic Myeloid Leukemia: an Overview. (2011).

- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.

- Imatinib can act as an allosteric activ

- Caco-2 Permeability Assay. (n.d.). Concept Life Sciences.

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences Review and Research.

- Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex. (2010). Neuropsychopharmacology.

- Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... (n.d.).

- Metabolic Stability Assay Services. (n.d.). BioIVT.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). In Methods in Molecular Biology. Humana Press.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).

- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.

- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). Molecules.

- Aqueous Solubility Assays. (n.d.).

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry.

- Piperazine & Derivatives. (n.d.).

- A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Beilstein Journal of Organic Chemistry.

- Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. (1999). The Journal of Organic Chemistry.

- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). Tetrahedron Letters.

- Piperazine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). The Journal of Organic Chemistry.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2022). Current Organic Synthesis.

- Buchwald-Hartwig Amin

- Basic Bioisosteres. (2022). Cambridge MedChem Consulting.

- Piperazine. (n.d.). In Wikipedia.

- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). European Journal of Medicinal Chemistry.

- Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health.

- Side effects of Piperazine citr

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 13. academic.oup.com [academic.oup.com]

- 14. mercell.com [mercell.com]

- 15. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 16. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]